molecular formula C11H13NO5 B14323238 5-(4-Nitrophenoxy)pentanoic acid CAS No. 103797-32-6

5-(4-Nitrophenoxy)pentanoic acid

Cat. No.: B14323238
CAS No.: 103797-32-6
M. Wt: 239.22 g/mol
InChI Key: QUUFBUJEGLDSHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Nitrophenoxy)pentanoic acid is an organic compound characterized by a pentanoic acid backbone with a 4-nitrophenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Nitrophenoxy)pentanoic acid typically involves the reaction of 4-nitrophenol with a pentanoic acid derivative. One common method is the esterification of 4-nitrophenol with pentanoic acid chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitrophenoxy)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

    Esterification: The carboxylic acid group can form esters with alcohols in the presence of acid catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

    Esterification: Sulfuric acid (H2SO4), methanol (CH3OH).

Major Products Formed

    Reduction: 5-(4-Aminophenoxy)pentanoic acid.

    Substitution: Various substituted phenoxy derivatives.

    Esterification: Methyl 5-(4-nitrophenoxy)pentanoate.

Scientific Research Applications

5-(4-Nitrophenoxy)pentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Nitrophenoxy)pentanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenoxy group can participate in binding interactions with proteins and enzymes, affecting their function and activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenol: Similar in structure but lacks the pentanoic acid moiety.

    Pentanoic acid: Similar backbone but lacks the nitrophenoxy substituent.

    5-(4-Aminophenoxy)pentanoic acid: A reduced form of 5-(4-Nitrophenoxy)pentanoic acid.

Uniqueness

This compound is unique due to the presence of both the nitrophenoxy and pentanoic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions that are not observed in the individual components.

Properties

CAS No.

103797-32-6

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

5-(4-nitrophenoxy)pentanoic acid

InChI

InChI=1S/C11H13NO5/c13-11(14)3-1-2-8-17-10-6-4-9(5-7-10)12(15)16/h4-7H,1-3,8H2,(H,13,14)

InChI Key

QUUFBUJEGLDSHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.